molecular formula C10H12ClNO2 B2960137 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride CAS No. 914206-43-2

5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride

Cat. No. B2960137
CAS RN: 914206-43-2
M. Wt: 213.66
InChI Key: BVDNDYMOTKFFFN-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride, also known as PyrCl, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. PyrCl is a versatile intermediate that can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. In

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride depends on the compound it is used to synthesize. For example, the lactate dehydrogenase A inhibitor synthesized from this compound works by blocking the enzyme's active site, preventing the conversion of pyruvate to lactate. Similarly, the sirtuin inhibitor synthesized from this compound works by binding to the enzyme's active site, preventing its activity. The antiviral compounds synthesized from this compound work by inhibiting the replication of the Zika virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the compound it is used to synthesize. For example, the lactate dehydrogenase A inhibitor synthesized from this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The sirtuin inhibitor synthesized from this compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice. The antiviral compounds synthesized from this compound have been shown to inhibit the replication of the Zika virus in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride is its versatility as an intermediate in the synthesis of various compounds. Additionally, this compound is relatively easy to synthesize and has a moderate yield. However, this compound is highly reactive and requires careful handling. This compound is also sensitive to moisture and should be stored in a dry environment.

Future Directions

There are several future directions for 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride research. One direction is the synthesis of novel compounds with potential pharmaceutical applications. For example, this compound could be used to synthesize compounds that target other enzymes involved in cancer or metabolic diseases. Another direction is the development of new synthetic routes to this compound that improve yield and reduce waste. Finally, this compound could be used as a starting material for the synthesis of new materials with unique properties, such as conductive polymers or fluorescent dyes.
In conclusion, this compound is a versatile intermediate that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials. This compound can be synthesized through a multi-step process starting from furfural. This compound has been used in the synthesis of compounds with potential pharmaceutical applications, including inhibitors of lactate dehydrogenase A, sirtuins, and the Zika virus. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research.

Synthesis Methods

5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride can be synthesized through a multi-step process starting from commercially available furfural. The first step involves the conversion of furfural to furan-2-carboxylic acid, which is then converted to 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. Finally, the acid is converted to this compound through the reaction with thionyl chloride. The overall yield of this compound synthesis is around 50%.

Scientific Research Applications

5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride has been used as an intermediate in the synthesis of various compounds with potential pharmaceutical applications. For example, this compound has been used in the synthesis of a selective inhibitor of human lactate dehydrogenase A, which has been shown to have anticancer activity. This compound has also been used in the synthesis of a potent inhibitor of human sirtuins, which are enzymes involved in various cellular processes, including aging and metabolism. Additionally, this compound has been used in the synthesis of a novel class of antiviral compounds that target the Zika virus.

properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-10(13)9-4-3-8(14-9)7-12-5-1-2-6-12/h3-4H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDNDYMOTKFFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(O2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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